
4-Cyclobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine
Overview
Description
4-Cyclobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C13H20N4 and its molecular weight is 232.32 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit cyclin-dependent kinase 4 (cdk4) and ampk-related kinase 5 (ark5) . These kinases play crucial roles in cell cycle regulation and energy metabolism, respectively .
Mode of Action
Related compounds have been shown to induce apoptosis of tumor cells at concentrations of approximately 30-100 nm . This suggests that 4-Cyclobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine may interact with its targets to disrupt normal cellular processes, leading to programmed cell death .
Biochemical Pathways
Inhibition of cdk4 and ark5 can disrupt the cell cycle and energy metabolism pathways . This disruption can lead to a halt in cell proliferation and changes in energy utilization within the cell .
Result of Action
Related compounds have been shown to induce apoptosis of tumor cells . This suggests that the compound may lead to programmed cell death when interacting with its targets .
Biological Activity
4-Cyclobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a sigma receptor ligand. This compound features a unique structural arrangement that includes a cyclobutyl group and a piperazine moiety, which contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
Structural Features
The molecular formula of this compound is , with a molecular weight of approximately 218.3 g/mol. The structural features include:
- Pyrimidine Ring : A six-membered ring containing two nitrogen atoms.
- Cyclobutyl Group : A four-membered saturated ring.
- Piperazine Moiety : A six-membered ring containing two nitrogen atoms.
Table 1: Structural Comparison of Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Pyrimidine ring, cyclobutyl group, piperazine | Sigma receptor ligand |
4-Methylpiperazine derivative | Similar piperazine structure | Neuroactive properties |
6-(Piperidin-1-yl)-2-methylpyrimidin-4(3H)-one | Pyrimidine core with piperidine | Antidepressant effects |
This compound primarily acts as a ligand for sigma receptors, particularly sigma-1 receptors, which are implicated in various neuropsychiatric disorders. These receptors play a crucial role in modulating neurotransmitter systems, and compounds targeting these receptors may offer therapeutic benefits in conditions such as depression and anxiety disorders.
Neuropharmacological Effects
Research indicates that compounds similar to this pyrimidine derivative exhibit significant neuropharmacological effects. For instance, studies have shown that related compounds can influence neurotransmitter systems by acting as antagonists at sigma receptors. This interaction may lead to potential applications in managing pain and neuroprotection.
Antiproliferative Activity
In addition to neuropharmacological effects, certain analogues of pyrimidines have demonstrated potent antiproliferative activities against various cancer cell lines. For example, novel pyrimidine analogues have shown IC50 values ranging from 1.1 nM to 4.4 nM against human cancer cells, indicating their potential as therapeutic agents in oncology .
Case Study 1: Sigma Receptor Interaction
A study evaluated the binding affinity of this compound at sigma receptors using molecular docking techniques. The results indicated strong binding interactions that suggest its potential role in modulating pain pathways and providing neuroprotective effects.
Case Study 2: Anticancer Activity
Another investigation focused on the antiproliferative properties of related pyrimidine derivatives. The study reported that certain derivatives inhibited tubulin polymerization and induced apoptosis in cancer cells, highlighting the therapeutic potential of this compound class in cancer treatment .
Scientific Research Applications
Neuropharmacology
The compound has been investigated for its activity as a sigma receptor ligand, which plays a crucial role in modulating neurotransmitter systems. Research indicates that compounds similar to 4-cyclobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine may influence serotonin and dopamine receptor interactions, making them candidates for treating conditions like anxiety, depression, and neurodegenerative diseases.
Table 1: Biological Activities of Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Pyrimidine ring, cyclobutyl group, piperazine | Sigma receptor ligand |
4-Methylpiperazine derivative | Similar piperazine structure | Neuroactive properties |
6-(Piperidin-1-yl)-2-methylpyrimidin-4(3H)-one | Pyrimidine core with piperidine | Antidepressant effects |
Drug Discovery
In drug discovery, the compound's ability to act on sigma receptors suggests potential therapeutic roles in managing pain and neuroprotection. The structural features of this compound allow for selective activity against specific biological targets, enhancing its profile as a lead compound in medicinal chemistry.
Synthesis and Derivatives
Various synthetic routes have been developed for the preparation of this compound, including microwave-assisted synthesis to improve yield and efficiency. The ability to create derivatives through functional group modifications allows researchers to explore enhanced biological activities or altered pharmacological properties.
Table 2: Synthetic Methods and Their Outcomes
Methodology | Description | Outcome |
---|---|---|
Microwave-assisted synthesis | Utilizes microwave energy for reaction acceleration | Improved yields and efficiency |
Traditional synthesis | Conventional heating methods | Variable yields |
Case Study 1: Neuroprotective Effects
A study investigating the neuroprotective properties of this compound showed promising results in preclinical models of neurodegeneration. The compound demonstrated significant efficacy in reducing neuronal cell death in models of oxidative stress, highlighting its potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Case Study 2: Pain Management
Another research effort focused on the analgesic properties of related compounds indicated that sigma receptor ligands could effectively modulate pain pathways. The findings suggest that this compound may serve as a valuable candidate for developing new pain management therapies .
Properties
IUPAC Name |
4-cyclobutyl-2-methyl-6-piperazin-1-ylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4/c1-10-15-12(11-3-2-4-11)9-13(16-10)17-7-5-14-6-8-17/h9,11,14H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXPQLBMCUTRRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCNCC2)C3CCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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